(3S)-hexan-3-ol
Overview
Description
(3S)-hexan-3-ol is an organic compound belonging to the class of secondary alcohols. It is characterized by a six-carbon chain with a hydroxyl group (-OH) attached to the third carbon atom in the S-configuration. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-hexan-3-ol can be synthesized through various methods. One common approach involves the reduction of 3-hexanone using a chiral reducing agent to ensure the S-configuration of the product. Another method includes the asymmetric hydrogenation of 3-hexanone using a chiral catalyst.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-hexanone. This process involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-hexan-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to hexane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-hexanone.
Reduction: Hexane.
Substitution: 3-chlorohexane.
Scientific Research Applications
(3S)-hexan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential use in drug development due to its chiral properties.
Industry: Employed in the fragrance industry for its pleasant odor and in the production of flavors.
Mechanism of Action
The mechanism of action of (3S)-hexan-3-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(3R)-hexan-3-ol: The enantiomer of (3S)-hexan-3-ol, differing only in the configuration at the third carbon.
3-hexanol: A racemic mixture of both enantiomers.
2-hexanol: An isomer with the hydroxyl group on the second carbon.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties and reactivity compared to its enantiomer and other isomers. This makes it particularly valuable in applications requiring chiral purity, such as in the fragrance and pharmaceutical industries.
Properties
IUPAC Name |
(3S)-hexan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCHHNOQQHDWHG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348539 | |
Record name | (3S)-hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6210-51-1 | |
Record name | (3S)-hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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